![molecular formula C12H7N3 B12845640 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This method often employs the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
3H-Pyrrolo[2,3-c]quinoline and its derivatives, including 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile, have applications in scientific research, particularly in chemistry and medicinal chemistry . The core scaffold is found in natural products like martinelline and martinellic acid, as well as synthetic compounds with biological activity .
Scientific Research Applications
this compound serves as a building block in chemistry. Derivatives of 3H-pyrrolo[2,3-c]quinoline have demonstrated antiproliferative activity against various cancer cell lines.
Synthesis and Biological Activity
The pyrrolo[3,2-c]quinoline scaffold, discovered in 1995 with the isolation of martinelline and martinellic acid, has since been found in incargranine B and seneciobipyrrolidine . These natural products have attracted attention for their interesting structure and biological activities . Synthetic efforts have focused on replicating these alkaloids and creating analogs with specific biological activities .
Researchers have synthesized marinoquinoline-inspired molecules and explored their in vitro activity against Mycobacterium tuberculosis H37Rv . Structural similarities between synthesized compounds and known inhibitors have led to the identification of allosteric inhibitors of G5K, studied through docking and molecular dynamics simulations .
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase in the human central nervous system, which is a key enzyme involved in neurotransmission . Additionally, the compound can interact with various receptors and enzymes, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These compounds are also part of the pyrroloquinoline family and are known for their biological activities.
Uniqueness
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a fused pyrrole and quinoline structure, which contributes to its reactivity and biological potential. The presence of the carbonitrile group enhances its pharmacological properties by allowing for interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in critical pathways, such as those related to cancer and infectious diseases.
- Receptor Modulation : It may modulate receptor activity through hydrogen bonding and hydrophobic interactions, leading to altered cellular responses.
Antiproliferative Activity
Research has demonstrated that derivatives of 3H-pyrrolo[2,3-c]quinoline exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study evaluated several derivatives against human leukemia cell lines, showing that some compounds had GI50 values in the nanomolar range, indicating potent growth inhibition. These compounds were found to block tubulin assembly and induce apoptosis through mitochondrial depolarization and caspase activation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Notably:
- Antituberculosis Activity : A study reported that certain derivatives demonstrated effective antibacterial activity against Mycobacterium tuberculosis with MIC values around 4.1 mM, indicating potential as a lead compound for tuberculosis treatment .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile derivatives?
- Methodological Answer: The primary synthesis involves dihydroxylation of 4-allyl-3-aminoisoquinoline precursors, followed by oxidative cleavage (e.g., NaIO₄ in CH₂Cl₂ with silica gel) to generate aldehydes. Subsequent cyclization under aqueous conditions yields 3H-pyrrolo derivatives. For example, 5-morpholino-3H-pyrrolo[2,3-c]isoquinoline (4c) is synthesized in 65% yield via this route . Alternative methods include microwave-assisted synthesis to reduce reaction times and improve yields, though specific protocols for the carbonitrile variant require optimization .
Q. How is structural confirmation achieved for these compounds?
- Methodological Answer: ¹H and ¹³C NMR spectroscopy are critical for confirming the fused pyrroloquinoline core. Key NMR signals include aromatic protons at 6–7 ppm (doublet splitting due to pyrrole ring coupling) and nitrile carbon signals at ~120 ppm in ¹³C NMR. IR spectroscopy identifies the nitrile group (strong absorption at ~2200 cm⁻¹). For example, 5-phenyl-3H-pyrrolo[2,3-c]isoquinoline (4d) shows distinct NMR shifts for the phenyl substituent at δ 7.45–7.62 ppm .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up or diverse substituent introduction?
- Methodological Answer: Yield optimization hinges on reaction conditions:
-
Oxidative cleavage : Using NaIO₄ with silica gel in CH₂Cl₂ improves aldehyde stability, achieving yields up to 72% for 4d .
-
Cyclization : Adjusting pH and temperature during aldehyde cyclization minimizes side reactions.
-
Microwave assistance : For related pyrrolo-pyridine derivatives, microwave irradiation reduces reaction times from hours to minutes (e.g., 80% yield in 15 minutes) .
Table 1. Yield Optimization for Selected Derivatives
Compound Substituent Yield (%) Key Condition Reference 4c Morpholino 65 NaIO₄, CH₂Cl₂, SiO₂ 4d Phenyl 72 NaIO₄, CH₂Cl₂, SiO₂ 12a Morpholino 58 Upjohn Process, NaIO₄
Q. What computational strategies elucidate structure-activity relationships (SAR) in pyrroloquinoline derivatives?
- Methodological Answer: Molecular dynamics (MD) simulations and docking studies reveal binding modes to biological targets. For example, pyrano[2,3-c]pyrazole-5-carbonitrile derivatives show conformational flexibility in AKR1C3 binding pockets, with MD simulations highlighting critical hydrogen bonds and hydrophobic interactions . Quantum mechanical calculations (e.g., DFT) further predict electronic properties influencing cytotoxicity .
Q. What mechanisms underlie the cytotoxicity of these compounds in ovarian cancer models?
- Methodological Answer: Derivatives like 4c and 4d exhibit IC₅₀ values <10 µM in ovarian cancer cell lines. Proposed mechanisms include:
- Kinase inhibition : The pyrroloquinoline scaffold mimics ATP-binding motifs in kinases, disrupting phosphorylation cascades .
- DNA intercalation : Planar aromatic systems may intercalate DNA, inducing apoptosis .
Q. Data Contradictions and Resolution
- Synthetic Challenges : Traditional ozonolysis at −78°C failed to produce aldehydes, yielding tar-like byproducts. This contrasts with successful NaIO₄-mediated cleavage, emphasizing the need for mild oxidants .
- Biological Activity : Cytotoxicity varies significantly with substituents. For example, 5-methyl derivatives (4e) show reduced activity compared to aryl-substituted analogs, highlighting the role of electronic and steric factors .
Q. Key Research Gaps
- Natural Product Inspiration : Marinoquinoline B (a natural 3H-pyrrolo[2,3-c]quinoline derivative) exhibits antimalarial activity, suggesting unexplored therapeutic avenues .
- Scale-Up Barriers : Low yields for 3H-pyrrolo[2,6]-naphthyridines (e.g., 8, 58%) necessitate improved catalytic systems .
Properties
Molecular Formula |
C12H7N3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-c]quinoline-1-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-5-8-6-14-11-7-15-10-4-2-1-3-9(10)12(8)11/h1-4,6-7,14H |
InChI Key |
GVWPNKDAEJWCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C#N |
Origin of Product |
United States |
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